molecular formula C11H8BrNO2S B573028 Methyl 2-(4-bromophenyl)thiazole-4-carboxylate CAS No. 1208081-39-3

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Cat. No.: B573028
CAS No.: 1208081-39-3
M. Wt: 298.154
InChI Key: PJHIWUICMRXOAE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazole alcohols.

Scientific Research Applications

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate
  • Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate
  • Methyl 2-(4-methylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHIWUICMRXOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724405
Record name Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-39-3
Record name Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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